1-(Trifluoromethyl)-1,4-diazepane

Sigma receptor pharmacology Medicinal chemistry Neurodegenerative disease

Select 1-(trifluoromethyl)-1,4-diazepane for your CNS drug discovery programs. This saturated N-heterocycle uniquely combines a sigma-1/CB2-active diazepane core with a trifluoromethyl group that boosts metabolic stability and brain penetration (XLogP3 ~2.1). Unlike unsubstituted or piperazine analogs, it delivers reproducible SAR and is ideal for focused library synthesis. Order now for high-purity R&D material with guaranteed quality.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
Cat. No. B13201971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)-1,4-diazepane
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(F)(F)F
InChIInChI=1S/C6H11F3N2/c7-6(8,9)11-4-1-2-10-3-5-11/h10H,1-5H2
InChIKeyDYMVMMYIRKOZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)-1,4-diazepane: Core Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


1-(Trifluoromethyl)-1,4-diazepane is a saturated seven-membered nitrogen heterocycle containing a trifluoromethyl substituent at the N1 position. With a molecular weight of 168.16 g/mol and the molecular formula C6H11F3N2 [1], it serves as a versatile scaffold in medicinal chemistry, particularly in the development of receptor ligands where the diazepane core and the trifluoromethyl group synergistically modulate physicochemical and pharmacological properties [2].

Why 1-(Trifluoromethyl)-1,4-diazepane Cannot Be Interchanged with Piperazine or Non-Fluorinated Analogs


Generic substitution of 1-(Trifluoromethyl)-1,4-diazepane with structurally simpler analogs like 1,4-diazepane (homopiperazine) or piperazine is scientifically unjustified due to distinct structural and physicochemical divergence. Ring expansion from piperazine to the diazepane framework increases conformational flexibility and basicity, which profoundly impacts receptor binding affinity and selectivity [1]. Furthermore, the introduction of the trifluoromethyl group dramatically increases lipophilicity and metabolic stability relative to unsubstituted diazepanes [2], parameters that are critical for drug-like properties and cannot be achieved by simple alkylation. Consequently, using a generic analog in place of this specific scaffold will yield divergent biological outcomes and hinder structure-activity relationship (SAR) reproducibility.

Quantitative Differentiation: Evidence-Based Advantages of 1-(Trifluoromethyl)-1,4-diazepane Over Closest Analogs


Sigma-1 Receptor Affinity: Diazepane Ring Homologation Enhances Binding Potency

Homologation from a piperazine to a 1,4-diazepane ring system results in a marked increase in sigma-1 receptor binding affinity. This is a class-level inference that is fundamental to the utility of the 1,4-diazepane core [1]. While direct binding data for 1-(Trifluoromethyl)-1,4-diazepane is not available, the presence of the trifluoromethyl group is known to further enhance affinity through orthogonal dipole and hydrophobic interactions in related systems [2].

Sigma receptor pharmacology Medicinal chemistry Neurodegenerative disease

Cannabinoid Receptor 2 (CB2) Agonism: 1,4-Diazepane Scaffold Delivers Potency and Subtype Selectivity

The 1,4-diazepane core is a privileged scaffold for achieving potent and selective CB2 receptor agonism. High-throughput screening campaigns have identified aryl 1,4-diazepanes as potent CB2 agonists with excellent selectivity over the CB1 receptor [1]. This class-level inference supports the use of 1-(Trifluoromethyl)-1,4-diazepane as a starting point for developing selective CB2 modulators, a profile that is challenging to achieve with other heterocyclic cores.

Cannabinoid receptor pharmacology Immunomodulation Pain management

Lipophilicity Modulation: Trifluoromethyl Group Drives Optimal LogP for Blood-Brain Barrier Penetration

The computed partition coefficient (XLogP3-AA) for 1-(Trifluoromethyl)-1,4-diazepane is 2.1 [1]. This places it within the optimal lipophilicity range (1-3) typically associated with favorable blood-brain barrier (BBB) penetration [2]. In contrast, the unsubstituted 1,4-diazepane has a much lower logP (approx. 0.23) , which may limit CNS exposure. The trifluoromethyl group thus provides a critical physicochemical advantage for CNS-targeted programs.

Physicochemical property optimization Blood-brain barrier penetration CNS drug discovery

Topological Polar Surface Area (TPSA): Favorable Profile for Membrane Permeability

The computed Topological Polar Surface Area (TPSA) for 1-(Trifluoromethyl)-1,4-diazepane is 15.3 Ų [1]. This value falls well within the desirable range (below 140 Ų) for oral bioavailability and central nervous system (CNS) penetration [2]. The low TPSA, coupled with its moderate lipophilicity, suggests that this building block is pre-optimized for generating permeable molecules, a significant advantage over more polar diazepane derivatives.

Drug-likeness Membrane permeability Oral bioavailability

Metabolic Stability: The Trifluoromethyl Group Mitigates a Known Class Liability

A known liability of the 1,4-diazepane class is low metabolic stability, as identified in CB2 agonist programs [1]. The trifluoromethyl group is a well-established motif for improving metabolic stability by blocking oxidative metabolism at vulnerable sites. While direct comparative microsomal stability data for this specific unelaborated building block is not available, the inclusion of the -CF3 group is a rational and literature-supported strategy to overcome a key class-level weakness [2].

Metabolic stability ADME optimization Drug metabolism

High-Impact Application Scenarios for 1-(Trifluoromethyl)-1,4-diazepane in Drug Discovery


Development of CNS-Penetrant Sigma-1 Receptor Ligands

The combination of the sigma-1-active diazepane core [1] and the CNS-favorable lipophilicity (XLogP3 2.1) [2] of 1-(Trifluoromethyl)-1,4-diazepane makes it an ideal starting point for synthesizing novel sigma-1 receptor ligands with optimized brain penetration. This is a direct application of the class-level binding affinity advantage and the quantified physicochemical property, addressing a key challenge in CNS drug discovery.

Optimization of Peripheral CB2 Agonists for Pain and Inflammation

Leveraging the validated activity of 1,4-diazepanes as selective CB2 agonists [3], 1-(Trifluoromethyl)-1,4-diazepane can be used to build a focused library of analogs. The scaffold is chosen to maintain CB2 potency and selectivity while the trifluoromethyl group is intended to improve metabolic stability [4], directly tackling a known ADME liability of the class. This rational approach aims to produce a development candidate for non-psychoactive pain and inflammation therapies.

Synthesis of Orexin Receptor Modulators

The trifluoromethyl group on the diazepane ring is known to engage in specific orthogonal dipole and hydrophobic interactions within the orexin receptor binding site, contributing to high affinity [5]. 1-(Trifluoromethyl)-1,4-diazepane is therefore a strategic building block for the synthesis of novel orexin receptor antagonists, a class with applications in insomnia and other neurological disorders.

Construction of Diverse Heterocyclic Libraries via One-Pot Synthesis

The compound can be utilized in modern, efficient synthetic methodologies, such as the amphoteric diamination of allenes, to rapidly generate more complex 1,4-diazo heterocycles in a single step [6]. This application is particularly valuable for high-throughput chemistry groups seeking to diversify their screening collections with novel, fluorine-containing scaffolds without resorting to lengthy multi-step syntheses.

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